molecular formula C11H18N2O B12091754 N1,N1-diethyl-5-methoxybenzene-1,2-diamine

N1,N1-diethyl-5-methoxybenzene-1,2-diamine

Cat. No.: B12091754
M. Wt: 194.27 g/mol
InChI Key: MPTRCNRYQMSYDT-UHFFFAOYSA-N
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Description

N1,N1-diethyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2O It is a derivative of benzene, featuring two amine groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-5-methoxybenzene-1,2-diamine typically involves the reaction of 5-methoxybenzene-1,2-diamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

N1,N1-diethyl-5-methoxybenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-5-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-diethyl-5-methoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N1,N1-diethyl-5-methoxybenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications. This article explores the compound's biological activity, including its interactions with biomolecules, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two amino groups and a methoxy group, along with two ethyl groups. Its chemical formula is C12H18N2OC_{12}H_{18}N_2O. The unique substitution pattern contributes to its distinctive steric and electronic properties, which may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biochemical pathways. The compound's structure suggests potential interactions with enzymes and receptors, which could lead to significant therapeutic effects. Key areas of study include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signal transduction pathways.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial in protecting cells from oxidative stress. This was assessed using assays like DPPH and ABTS.
  • Cytotoxicity : Studies indicate that this compound exhibits low cytotoxicity against various cancer cell lines, suggesting a favorable safety profile for therapeutic applications.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N1-ethyl-5-methoxybenzene-1,2-diamineOne ethyl group instead of twoLess sterically hindered than the diethyl variant
N1,N1-dimethylbenzene-1,2-diamineTwo methyl groups instead of ethylDifferent electronic properties due to methyl groups
N-methylethylenediamineContains a methylene bridge and a single methyl groupStructural differences lead to distinct reactivity

Case Studies

Recent case studies have illustrated the potential applications of this compound in therapeutic contexts:

  • Neuroprotective Effects : In studies involving neuronal cell lines (e.g., SH-SY5Y), the compound demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide. This suggests its potential role in treating neurodegenerative diseases.
    • Key Findings :
      • Reduction of intracellular reactive oxygen species (ROS).
      • Improvement in mitochondrial membrane potential.
      • Decrease in apoptosis markers under oxidative stress conditions.

Future Directions

While preliminary findings are promising, further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To clarify the specific biochemical pathways influenced by the compound.
  • Clinical Trials : To evaluate its therapeutic potential in human subjects.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-N,2-N-diethyl-4-methoxybenzene-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-4-13(5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

MPTRCNRYQMSYDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)OC)N

Origin of Product

United States

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